molecular formula C11H13N3O B3286864 Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine CAS No. 832740-53-1

Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine

Cat. No.: B3286864
CAS No.: 832740-53-1
M. Wt: 203.24 g/mol
InChI Key: QEXMLWKABYTTAJ-UHFFFAOYSA-N
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Description

Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-12-8-10-13-14-11(15-10)9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXMLWKABYTTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Phenyl Ring Bioisosteres:the Phenyl Ring Can Be Replaced by Various Aromatic and Non Aromatic Bioisosteres to Alter Properties Such As Lipophilicity, Metabolic Stability, and Potential for Pi Stacking Interactions.cambridgemedchemconsulting.com

Heteroaromatic rings: Pyridyl, pyrimidinyl, or thiophenyl rings can be introduced to modulate electronic properties, improve solubility, and introduce new hydrogen bonding capabilities. cambridgemedchemconsulting.com However, the replacement of a phenyl ring with a pyridine ring can sometimes lead to a decrease in activity. nih.gov

Non-aromatic rings: Saturated rings like cyclohexyl can serve as non-aromatic bioisosteres, primarily maintaining steric bulk while removing aromatic character. cambridgemedchemconsulting.com Small, constrained ring systems like bicyclo[1.1.1]pentane have also emerged as effective phenyl mimics. rsc.org

1,3,4 Oxadiazole Ring Bioisosteres:the 1,3,4 Oxadiazole Ring Itself Can Be Replaced by Other Five Membered Heterocycles.

1,3,4-Thiadiazole: This is a classic bioisostere of the 1,3,4-oxadiazole (B1194373), with the oxygen atom replaced by a sulfur atom. nih.govnih.gov This substitution can lead to changes in electronic distribution, lipophilicity, and metabolic stability. nih.gov In some cases, the 1,3,4-thiadiazole analogues have shown comparable or even improved biological activity. nih.gov

1,2,4-Oxadiazole: While also an oxadiazole isomer, the 1,2,4-oxadiazole ring presents a different arrangement of heteroatoms, which can alter the vectoral properties of the substituents and the hydrogen bonding potential. nih.govresearchgate.netnih.govrsc.org Studies have shown that replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole can lead to reduced affinity for a given target, indicating that the specific arrangement of the heteroatoms is crucial for optimal interaction. nih.gov

Amine Moiety Bioisosteres:the Ethylamine Side Chain Can Be Replaced with Other Functional Groups That Can Mimic Its Size, Shape, and Hydrogen Bonding Capabilities.

Cycloalkylamines: Small cycloalkylamines like cyclopropylamine or cyclobutylamine can be used to introduce conformational rigidity to the side chain. nih.gov

Other functional groups: Depending on the nature of the target interaction, other groups that can act as hydrogen bond donors or acceptors could be explored.

The following table provides examples of potential bioisosteric replacements within the scaffold.

Original MoietyBioisosteric ReplacementPotential Impact
PhenylPyridyl, Thiophenyl, Cyclohexyl, Bicyclo[1.1.1]pentylModulate lipophilicity, metabolic stability, and electronic properties. cambridgemedchemconsulting.com
1,3,4-Oxadiazole (B1194373)1,3,4-Thiadiazole, 1,2,4-Oxadiazole, TriazoleAlter electronic distribution, hydrogen bonding capacity, and metabolic stability. nih.govnih.gov
Ethylamine (B1201723)Cyclopropylamine, Azetidine, Small ethers or thioethersIntroduce conformational constraint, modify basicity and hydrogen bonding potential. nih.gov

Computational and Theoretical Studies on Ethyl 5 Phenyl 1 3 26 Oxadiazol 2 Ylmethyl Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations offer a deep dive into the molecular orbitals and electrostatic properties that govern a compound's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting tendency. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For Ethyl-(5-phenyl- researchgate.netjmaterenvironsci.comnih.govoxadiazol-2-ylmethyl)-amine, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atoms of the ethyl-amine group, which are regions with higher electron density. The LUMO is likely to be distributed over the electron-deficient 1,3,4-oxadiazole (B1194373) ring, particularly the C=N bonds. This distribution suggests that the molecule could act as an electron donor from the phenyl or amine moieties and as an electron acceptor at the oxadiazole core in chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Energies

Molecular Orbital Predicted Energy (eV) Probable Localization
HOMO -6.5 to -7.5 Phenyl ring, Amine nitrogen
LUMO -1.0 to -2.0 1,3,4-Oxadiazole ring

Note: These values are estimations based on data from similar 1,3,4-oxadiazole derivatives and may vary with the computational method and basis set used.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack).

In the case of Ethyl-(5-phenyl- researchgate.netjmaterenvironsci.comnih.govoxadiazol-2-ylmethyl)-amine, the MEP surface would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms of the oxadiazole ring and the nitrogen of the amine group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the amine group and the phenyl ring would exhibit a positive potential (blue), marking them as sites for nucleophilic interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. These simulations are crucial for understanding how a molecule might behave in a biological system.

An MD simulation of Ethyl-(5-phenyl- researchgate.netjmaterenvironsci.comnih.govoxadiazol-2-ylmethyl)-amine in an aqueous environment would reveal the molecule's preferred conformations. The bond connecting the methylene (B1212753) group to the oxadiazole ring and the C-N bonds of the ethyl-amine side chain would be key areas of rotational freedom. The simulation would likely show that the phenyl and oxadiazole rings maintain a relatively planar orientation with respect to each other, with some degree of torsional flexibility. The ethyl-amine side chain would be expected to be highly flexible, adopting various conformations.

Furthermore, MD simulations can elucidate the interactions between the solute and solvent molecules. The polar groups of the molecule, such as the nitrogen and oxygen atoms of the oxadiazole ring and the amine group, would form hydrogen bonds with surrounding water molecules, enhancing its solubility. The non-polar phenyl group would likely have hydrophobic interactions with the solvent.

In Silico Prediction of Potential Biological Targets and Binding Modes (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding affinity and mode of a ligand to a protein target.

Based on studies of similar 1,3,4-oxadiazole derivatives, Ethyl-(5-phenyl- researchgate.netjmaterenvironsci.comnih.govoxadiazol-2-ylmethyl)-amine could potentially interact with a range of biological targets. The 1,3,4-oxadiazole scaffold is known to be a bioisostere for amide and ester groups, enabling it to participate in hydrogen bonding and other interactions with protein active sites.

Potential interactions for this compound could include:

Hydrogen Bonding: The nitrogen atoms of the oxadiazole ring and the secondary amine can act as hydrogen bond acceptors, while the N-H group of the amine can act as a hydrogen bond donor.

Pi-Pi Stacking: The phenyl ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

Hydrophobic Interactions: The ethyl group and the phenyl ring can participate in hydrophobic interactions with non-polar residues.

Table 2: Potential Interacting Residues and Interaction Types

Functional Group of Ligand Potential Interaction Type Example Protein Residues
Phenyl Ring Pi-Pi Stacking, Hydrophobic Phe, Tyr, Trp, Val, Leu
Oxadiazole Ring (N, O atoms) Hydrogen Bond Acceptor Ser, Thr, Asn, Gln
Amine Group (NH) Hydrogen Bond Donor Asp, Glu, Main chain C=O
Amine Group (N atom) Hydrogen Bond Acceptor Ser, Thr, Asn, Gln

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of Ethyl-(5-phenyl- researchgate.netjmaterenvironsci.comnih.govoxadiazol-2-ylmethyl)-amine, a pharmacophore model could be constructed.

The key pharmacophoric features would likely include:

A hydrogen bond acceptor (from the oxadiazole nitrogen/oxygen and amine nitrogen).

A hydrogen bond donor (from the amine N-H).

An aromatic feature (from the phenyl ring).

A hydrophobic feature (from the ethyl group).

This pharmacophore model could then be used for virtual screening of large compound libraries to identify other molecules with similar features that might exhibit similar biological activities. This approach is a powerful tool in the early stages of drug discovery to identify potential lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amine-Substituted Oxadiazoles (B1248032)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For amine-substituted oxadiazoles, 3D-QSAR studies have been particularly insightful in understanding the structural requirements for various biological activities, such as anticancer and antibacterial effects. ijpsdronline.comnih.govijpsdronline.com These models are crucial for optimizing lead compounds and designing new derivatives with enhanced potency. nih.gov

The general methodology involves aligning a dataset of molecules and calculating molecular descriptors, which are numerical representations of their structural and physicochemical properties. ijpsdronline.com A training set of compounds is used to build the QSAR model, which is then validated using an external test set to assess its predictive power. ijpsdronline.comresearchgate.net Methods like Partial Least Square Regression (PLSR) are commonly used to correlate the descriptors with biological activity. ijpsdronline.comijpsdronline.com

In a notable 3D-QSAR study on a series of 3-(Aryl)-N-(Aryl)-1,2,4-Oxadiazol-5-amines as antiproliferative agents, researchers developed several predictive models. ijpsdronline.comijpsdronline.com The most significant model demonstrated a strong correlation between the descriptors and the anticancer activity. ijpsdronline.comresearchgate.net Statistical validation of the model yielded high values for the squared correlation coefficient (r²), internal predictivity (q²), and external predictivity (pred_r²), indicating a robust and reliable model. ijpsdronline.comijpsdronline.comresearchgate.net

Table 1: Statistical Results of a Representative 3D-QSAR Model for Amine-Substituted Oxadiazoles ijpsdronline.comijpsdronline.comresearchgate.net

ParameterValueDescription
0.8713Squared correlation coefficient, indicating goodness of fit.
0.7445Cross-validated correlation coefficient, indicating internal predictivity.
pred_r²0.8109Predictive r-squared for the external test set, indicating external predictivity.
F-testHigh valueFischer's test value, indicating the statistical significance of the model.

The analysis revealed that steric and electrostatic interactions are pivotal in determining the biological activity of these compounds. ijpsdronline.comijpsdronline.com Molecular Field Analysis (MFA) contour plots, a common output of 3D-QSAR studies, provide a visual representation of these findings. For instance, such plots might indicate that bulky substituents are favored or disfavored in specific regions of the molecule, or that electropositive or electronegative groups would enhance activity at certain positions. ijpsdronline.comnih.gov In one study on antibacterial 5-phenyl-1,2,4-oxadiazoles, an electrostatic contour map showed that positively charged substitutions near the para-position of the phenyl ring would enhance activity, a trend followed by several 5-(4-Aminophenyl)-1,2,4-oxadiazole compounds. nih.gov Such insights are invaluable for the rational design of new, more potent amine-substituted oxadiazole derivatives. ijpsdronline.comijpsdronline.com

Theoretical Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like Ethyl-(5-phenyl- ijpsdronline.comijpsdronline.comnih.govoxadiazol-2-ylmethyl)-amine. Density Functional Theory (DFT) is a widely used method for these calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method on a geometry-optimized structure. nih.govscielo.org.za This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, commonly Tetramethylsilane (TMS). nih.gov

The predicted chemical shifts for Ethyl-(5-phenyl- ijpsdronline.comijpsdronline.comnih.govoxadiazol-2-ylmethyl)-amine would allow for the assignment of signals in an experimental spectrum. For example, the aromatic protons of the phenyl ring would be expected in the δ 7.0-8.5 ppm range, while the ethyl and methylenic protons would appear at higher fields. nih.gov Similarly, ¹³C NMR predictions would help identify the quaternary carbons of the oxadiazole ring, which typically resonate at lower fields (e.g., >150 ppm) due to the influence of the adjacent heteroatoms, and the aliphatic carbons of the ethyl group at higher fields. scielo.org.zadergipark.org.tr Comparing theoretical values with experimental data is a standard method for structural confirmation. rsc.org

Table 2: Exemplary Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for a Related Oxadiazole Structure

Carbon Atom AssignmentTheoretical (DFT/GIAO)Experimental
Oxadiazole C2165.3164.8
Oxadiazole C5159.1158.7
Phenyl C (ipso)124.5125.1
Phenyl C (ortho)127.2127.9
Phenyl C (meta)129.8129.5
Phenyl C (para)132.4131.9

Note: Data in this table is illustrative, based on typical values for 5-phenyl-1,3,4-oxadiazole moieties, and does not represent the specific target molecule.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from occupied molecular orbitals to unoccupied ones. The results provide the maximum absorption wavelength (λmax), excitation energy, and oscillator strength (f), which indicates the intensity of the absorption band. researchgate.net For π-conjugated systems like Ethyl-(5-phenyl- ijpsdronline.comijpsdronline.comnih.govoxadiazol-2-ylmethyl)-amine, the most significant transitions are typically the π → π* transitions involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net In related 5-phenyl-1,3,4-oxadiazole structures, intense absorption maxima are often observed around 300 nm. mdpi.com These theoretical predictions are instrumental in interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations of Ethyl 5 Phenyl 1 3 26 Oxadiazol 2 Ylmethyl Amine Analogues

Impact of Substituents on the Phenyl Ring on Biological or Chemical Activity

The nature and position of substituents on the 5-phenyl ring of 1,3,4-oxadiazole (B1194373) derivatives can dramatically alter their biological and chemical profiles. The electronic properties, steric bulk, and lipophilicity of these substituents are key determinants of a compound's activity.

Research on various 5-aryl-1,3,4-oxadiazole series has demonstrated that both electron-donating and electron-withdrawing groups can modulate activity, and the optimal substitution pattern is often target-dependent. For instance, in a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues evaluated for anticancer activity, substitutions on the N-aryl ring, such as 2,4-dimethyl, were found to be more promising than a single methyl substitution. Furthermore, substitutions like 4-methoxyphenyl, 3,4-dimethoxyphenyl, and ethyl at the 5-position of the oxadiazole showed enhanced activity. nih.gov

In the context of antimicrobial activity, the substitution pattern on the 5-phenyl ring has been shown to be crucial. For some 5-aryl-1,3,4-oxadiazole-2-thiol derivatives, antitubercular activity was found to increase in the order of 4-Cl < 4-NO2 < 4-H < 4-Br < 4-I < 4-OH, suggesting a complex interplay of electronic and steric factors. researchgate.net Conversely, for activity against P. aeruginosa, the trend was different, with electron-withdrawing groups like 4-NO2 showing greater potency. researchgate.net Another study highlighted that compounds with a p-methoxy group on the phenyl ring exhibited increased antimicrobial potential, while those with 3,4-dimethoxy substitution showed enhanced anti-inflammatory activity. nih.gov

The following table summarizes the general impact of phenyl ring substituents on the activity of related 5-phenyl-1,3,4-oxadiazole derivatives based on findings from various studies.

Substituent TypePositionGeneral Impact on ActivityPotential Rationale
Electron-Donating (e.g., -OCH3, -CH3)para, metaCan enhance activity, potentially by increasing electron density and improving binding interactions. nih.govImproved hydrophobic interactions or favorable electronic contributions to the overall pharmacophore.
Electron-Withdrawing (e.g., -NO2, -Cl)paraOften increases activity, particularly in antimicrobial contexts. researchgate.netnih.govCan enhance binding through specific electronic interactions or by altering the overall electronic character of the molecule.
Halogens (e.g., -F, -Cl, -Br, -I)paraActivity can vary depending on the specific halogen and the biological target. researchgate.netA combination of steric and electronic effects, as well as the potential for halogen bonding.
Hydroxyl (-OH)paraCan significantly increase activity in some cases, such as antitubercular activity. researchgate.netPotential for hydrogen bonding interactions with the biological target.

It is important to note that these trends are generalized from studies on various 5-phenyl-1,3,4-oxadiazole derivatives and the specific impact on Ethyl-(5-phenyl- nih.govresearchgate.netnih.govoxadiazol-2-ylmethyl)-amine would require direct experimental validation.

Effects of Amine Moiety Modifications on Target Interaction and Selectivity

The amine moiety in the Ethyl-(5-phenyl- nih.govresearchgate.netnih.govoxadiazol-2-ylmethyl)-amine scaffold represents a critical interaction point that can significantly influence target binding and selectivity. Modifications to this group, including changes to the alkyl chain length, substitution on the nitrogen, and incorporation into cyclic structures, can profoundly alter the compound's pharmacological profile.

Studies on related 5-aryl-1,3,4-oxadiazol-2-amines have shown that the nature of the substituent on the amino group is a key determinant of activity. For instance, in a series of cholinesterase inhibitors, decorating the 2-amino group with a long alkyl chain, such as dodecyl, was found to be favorable for activity. nih.gov This suggests that the lipophilicity and length of the alkyl chain can play a significant role in accessing the binding site of the target enzyme.

Furthermore, the introduction of an amino group at the 2-position of the 1,3,4-oxadiazole ring has been reported to be a key factor for anticonvulsant activity in some series of compounds. nih.govjchemrev.com The presence of this primary amine allows for potential hydrogen bonding interactions that may be crucial for binding to the biological target.

In the context of antimicrobial agents, modifications of the amine side chain have yielded compounds with potent activity. For example, the replacement of an n-methyl piperazine with a simple ethylamine (B1201723) side chain in a series of phenylthiazole-based oxadiazoles (B1248032) resulted in mild antifungal effects. nih.gov This highlights that even subtle changes to the amine moiety can impact the spectrum of biological activity.

The table below outlines potential modifications to the amine moiety and their predicted impact on activity based on general principles of medicinal chemistry and findings from related compound series.

ModificationPredicted Effect on Target InteractionPredicted Effect on Selectivity
Varying Alkyl Chain Length (e.g., methyl, propyl, butyl)Could optimize hydrophobic interactions within the binding pocket. Longer chains may enhance affinity for lipophilic pockets. nih.govMay alter selectivity by favoring targets with appropriately sized binding sites.
N-alkylation or N-arylationCan modulate basicity and steric hindrance, potentially altering binding modes.May introduce new interactions, leading to changes in the selectivity profile.
Incorporation into a Cyclic System (e.g., piperidine, morpholine)Constrains the conformation of the side chain, which can be entropically favorable for binding if the constrained conformation is the active one.Can improve selectivity by restricting interactions with off-targets.
Introduction of Polar Functional GroupsMay introduce new hydrogen bonding or electrostatic interactions.Could enhance selectivity for targets with polar binding sites.

Role of the 1,3,4-Oxadiazole Heterocycle in Modulating Activity

One of the primary functions of the 1,3,4-oxadiazole ring is to act as a bioisostere for amide and ester groups. nih.govresearchgate.net This replacement can lead to improved metabolic stability and oral bioavailability, as the oxadiazole ring is generally less susceptible to enzymatic hydrolysis. The electron-withdrawing nature of the 1,3,4-oxadiazole ring can also influence the electronic properties of the adjacent phenyl ring and the methylene-amine side chain, thereby modulating their interactions with biological targets.

Furthermore, the 1,3,4-oxadiazole ring serves as a rigid linker, holding the 5-phenyl group and the 2-methylamine substituent in a defined spatial orientation. This conformational rigidity can be advantageous for binding to a specific target by reducing the entropic penalty associated with the loss of rotational freedom upon binding. Structure-activity relationship studies on 2,5-disubstituted 1,3,4-oxadiazoles have consistently shown that the substituents at positions 2 and 5 are critical for determining the pharmacological activity. mdpi.com

Conformational Flexibility and Stereochemical Considerations in SAR

The dihedral angle between the phenyl ring and the 1,3,4-oxadiazole ring is an important conformational parameter. In the crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine, the phenyl ring is inclined to the planar oxadiazole ring by approximately 13.42 degrees. researchgate.net This non-coplanar arrangement can influence how the phenyl group interacts with its binding environment.

The ethylamine side chain possesses considerable conformational freedom due to the rotation around the C-C and C-N single bonds. The preferred conformation of this side chain when bound to a target is likely to be one that maximizes favorable interactions while minimizing steric clashes. Computational studies on related Mannich bases derived from 5-phenyl-1,3,4-oxadiazole-2-thione have been used to investigate conformational isomers and their relative stabilities, highlighting the importance of understanding the conformational landscape of such molecules.

While the parent Ethyl-(5-phenyl- nih.govresearchgate.netnih.govoxadiazol-2-ylmethyl)-amine is achiral, the introduction of substituents on the ethylamine side chain or the methylene (B1212753) bridge could create stereocenters. In such cases, the stereochemistry would be expected to have a profound impact on biological activity, as different enantiomers or diastereomers would interact differently with a chiral biological target.

Bioisosteric Replacements within the Ethyl-(5-phenyl-nih.govresearchgate.netnih.govoxadiazol-2-ylmethyl)-amine Scaffold

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to modulate a compound's activity, selectivity, and pharmacokinetic properties. nih.govu-tokyo.ac.jp Within the Ethyl-(5-phenyl- nih.govresearchgate.netnih.govoxadiazol-2-ylmethyl)-amine scaffold, several components can be considered for bioisosteric replacement.

Mechanistic Studies of Ethyl 5 Phenyl 1 3 26 Oxadiazol 2 Ylmethyl Amine Interactions Molecular and Cellular Level

Exploration of Molecular Targets and Binding Mechanisms

The 1,3,4-oxadiazole (B1194373) scaffold is recognized for its diverse biological activities, often stemming from its ability to interact with various molecular targets. nih.gov While direct enzyme kinetics and receptor affinity data for Ethyl-(5-phenyl- nih.govnih.govnih.govoxadiazol-2-ylmethyl)-amine are not documented, research on similar molecules provides valuable insights into potential interactions.

Inhibition Kinetics and Reversibility Studies

Studies on various 1,3,4-oxadiazole derivatives have revealed their potential as enzyme inhibitors. For instance, certain derivatives have been investigated for their inhibitory activity against enzymes like thymidine phosphorylase. nih.gov The nature of this inhibition, whether it is reversible or irreversible, and the specific kinetics (e.g., competitive, non-competitive) would be crucial in understanding the compound's mechanism. Without specific studies on Ethyl-(5-phenyl- nih.govnih.govnih.govoxadiazol-2-ylmethyl)-amine, it is hypothesized that its interaction with target enzymes would likely involve non-covalent interactions, suggesting a reversible inhibition mechanism. The planarity of the oxadiazole ring, coupled with the phenyl group, could facilitate its entry into active sites. nih.govresearchgate.net

Allosteric vs. Orthosteric Binding Site Characterization

The binding site of a compound is fundamental to its effect. Orthosteric binding involves the active site of a protein, directly competing with the natural substrate. In contrast, allosteric binding occurs at a different site, inducing a conformational change that alters the protein's activity. For derivatives of 1,3,4-oxadiazole, the mode of binding is likely target-dependent. For example, in the context of anticancer activity, where these compounds have shown promise, they might interact with the ATP-binding site of kinases (an orthosteric interaction) or bind to an allosteric pocket to modulate protein function. The specific nature of the side chains attached to the oxadiazole core would play a critical role in determining the preferred binding site.

Cellular Pathway Modulation in in vitro Systems

The biological effects of a compound at the cellular level are a result of its influence on various signaling cascades and gene expression profiles. While direct evidence for Ethyl-(5-phenyl- nih.govnih.govnih.govoxadiazol-2-ylmethyl)-amine is lacking, related 1,3,4-oxadiazole derivatives have been shown to modulate cellular pathways. For example, some analogs have demonstrated the ability to induce apoptosis in cancer cell lines. nih.gov This suggests potential modulation of key signaling pathways such as the p53-mediated intrinsic apoptotic pathway. nih.gov Changes in the expression of genes involved in cell cycle regulation, apoptosis, and cellular proliferation would be anticipated upon treatment with such compounds.

Mechanistic Insights into Observed in vitro Biological Activities

The 1,3,4-oxadiazole moiety is a common feature in compounds with a wide range of biological activities, including anti-proliferative, antimicrobial, and anti-inflammatory effects. nih.gov The mechanisms underlying these activities are thought to be multifaceted.

Anti-proliferative Mechanisms: The anti-proliferative activity of 1,3,4-oxadiazole derivatives is a significant area of research. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine has shown notable activity against various cancer cell lines, including melanoma, leukemia, breast cancer, and colon cancer. nih.gov The mechanism is often linked to the inhibition of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs). nih.gov The structure of the 1,3,4-oxadiazole ring allows it to act as a linker, positioning other functional groups to interact with the target protein.

Antimicrobial and Anti-inflammatory Mechanisms: The structural features of the 1,3,4-oxadiazole ring, including the presence of nitrogen and oxygen atoms, allow for hydrogen bonding and other interactions with microbial enzymes or inflammatory mediators. nih.govresearchgate.net This can disrupt essential processes in pathogens or modulate inflammatory signaling pathways. While the precise mechanisms for Ethyl-(5-phenyl- nih.govnih.govnih.govoxadiazol-2-ylmethyl)-amine are unknown, its structural similarity to other bioactive oxadiazoles (B1248032) suggests it may share similar modes of action.

Interactive Data Table: Biological Activities of Selected 1,3,4-Oxadiazole Analogs

Compound NameBiological ActivityTarget Cell Line(s)Growth Percent (GP)
N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amineAnticancerA498 (Renal Cancer)76.62
N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amineAnticancerMALME-3M (Melanoma)77.96
N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amineAnticancerMOLT-4 (Leukemia)79.51
N-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amineAnticancerSR (Leukemia)82.94
N-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amineAnticancerSK-MEL-2 (Melanoma)60.45
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineAnticancerMDA-MB-435 (Melanoma)15.43
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineAnticancerK-562 (Leukemia)18.22
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineAnticancerT-47D (Breast Cancer)34.27
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineAnticancerHCT-15 (Colon Cancer)39.77
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineAnticancerMDA-MB-435 (Melanoma)6.82

Pre Clinical Biological Activity Profiling in Vitro and Ex Vivo Models

Assessment of Anti-proliferative Activity in Cancer Cell Lines

The evaluation of Ethyl-(5-phenyl- nih.govrasayanjournal.co.innih.govoxadiazol-2-ylmethyl)-amine for its anti-cancer potential is a key area of investigation. This involves determining its ability to inhibit the growth and proliferation of various cancer cell lines.

Studies on Specific Cancer Cell Lines (e.g., HepG2, MCF-7, HeLa, Caco-2)

Currently, there is no publicly available scientific literature detailing the specific anti-proliferative effects of Ethyl-(5-phenyl- nih.govrasayanjournal.co.innih.govoxadiazol-2-ylmethyl)-amine on the cancer cell lines HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), or Caco-2 (colorectal adenocarcinoma). While the broader class of 1,3,4-oxadiazole (B1194373) derivatives has shown promise in this area, specific data for this ethyl-amine derivative is not yet reported.

Cell Viability and Growth Inhibition Assays

Information regarding the impact of Ethyl-(5-phenyl- nih.govrasayanjournal.co.innih.govoxadiazol-2-ylmethyl)-amine on cell viability and the specific methodologies of growth inhibition assays employed for this compound are not available in the reviewed scientific literature.

Evaluation of Antimicrobial and Antifungal Efficacy in Microbial Cultures

The investigation into the effectiveness of Ethyl-(5-phenyl- nih.govrasayanjournal.co.innih.govoxadiazol-2-ylmethyl)-amine against pathogenic bacteria and fungi is another critical aspect of its preclinical profiling.

Minimum Inhibitory Concentration (MIC) Determinations

There are no published studies that report the Minimum Inhibitory Concentration (MIC) values for Ethyl-(5-phenyl- nih.govrasayanjournal.co.innih.govoxadiazol-2-ylmethyl)-amine against any bacterial or fungal strains. The MIC is a fundamental measure of a compound's antimicrobial potency, and such data would be essential for understanding its potential as an antimicrobial agent.

Spectrum of Activity Against Bacterial and Fungal Strains

Detailed information characterizing the spectrum of activity for Ethyl-(5-phenyl- nih.govrasayanjournal.co.innih.govoxadiazol-2-ylmethyl)-amine against a range of bacterial and fungal strains is not currently available in scientific publications.

Characterization of Anti-inflammatory and Immunomodulatory Effects in Cell-Based Assays

The potential for Ethyl-(5-phenyl- nih.govrasayanjournal.co.innih.govoxadiazol-2-ylmethyl)-amine to modulate inflammatory responses is an area of significant therapeutic interest. However, based on a comprehensive review of the available literature, there are no specific studies that characterize the anti-inflammatory and immunomodulatory effects of this compound in cell-based assays.

Enzyme Inhibition/Activation Studies (e.g., Cholinesterases, Glycogen Synthase Kinase-3β, Thymidine Phosphorylase)

Derivatives of the 1,3,4-oxadiazole scaffold have been extensively studied for their inhibitory effects on several key enzymes implicated in various diseases.

Cholinesterases:

A variety of 5-aryl-1,3,4-oxadiazol-2-amine derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of cholinergic neurotransmission. nih.govmdpi.com For instance, a series of N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines were synthesized and evaluated for their cholinesterase inhibitory potential. The compounds exhibited moderate dual inhibition, with IC50 values for AChE ranging from 12.8 to 99.2 µM. nih.govmdpi.com Notably, many of these oxadiazole derivatives displayed lower IC50 values against AChE than the established drug rivastigmine. mdpi.com

In another study, molecular hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) were designed and synthesized. acs.org The unsubstituted phenyl ring on the 1,3,4-oxadiazole-2-thione core was found to be favorable for dual hAChE and hBChE inhibition. acs.org One of the representative compounds with an unsubstituted phenyl ring demonstrated good hAChE inhibitory activity with an IC50 value of 0.907 ± 0.011 µM. acs.org

Table 1: Cholinesterase Inhibitory Activity of Selected 5-Aryl-1,3,4-oxadiazole Derivatives

Compound ID R Group (at position 5) AChE IC50 (µM) BChE IC50 (µM)
3a Phenyl 25.3 ± 1.5 > 500
3b 4-Methylphenyl 12.8 ± 0.9 89.97 ± 5.2
3c 4-Methoxyphenyl 33.1 ± 2.1 > 500
3d 4-tert-Butylphenyl 45.6 ± 3.8 > 500
SD-6 Unsubstituted Phenyl (on 1,3,4-oxadiazole-2-thione) 0.907 ± 0.011 -

Data is illustrative and compiled from multiple sources for related compounds.

Glycogen Synthase Kinase-3β (GSK-3β):

The 1,3,4-oxadiazole scaffold has been identified as a promising framework for the development of GSK-3β inhibitors, a key target in the therapeutic strategy for Alzheimer's disease. nih.gov A series of 2-{3-[4-(alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives were developed and showed highly selective and potent inhibitory activity against GSK-3β. nih.gov These compounds also demonstrated good pharmacokinetic profiles, including the ability to penetrate the blood-brain barrier. nih.gov In a separate study, a novel GSK-3β inhibitor containing a 1,3,4-oxadiazole ring was found to decrease tau phosphorylation and improve cognitive deficits in a transgenic mouse model of Alzheimer's disease.

Thymidine Phosphorylase (TP):

Thymidine phosphorylase is an enzyme that is overexpressed in several types of cancer and is considered a key target for the development of new anticancer drugs. nih.govrjpbr.com The 1,3,4-oxadiazole motif has emerged as a significant scaffold for the inhibition of TP. nih.govrjpbr.com Extensive research has been conducted to explore the synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as TP inhibitors for their potential chemotherapeutic effects. nih.govrjpbr.com

Receptor Binding and Functional Assays in Isolated Systems

While extensive data on the specific receptor binding profile of "Ethyl-(5-phenyl- scielo.brnih.govunimi.itoxadiazol-2-ylmethyl)-amine" is not available, the broader class of heterocyclic compounds containing amine functionalities has been explored for interactions with various receptors. For example, a study on a different heterocyclic scaffold, 2-(5-(4′-chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine, identified it as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a target for psychotic disorders. mdpi.com This highlights the potential for amine-containing heterocyclic compounds to interact with specific receptor systems. Further research is required to determine the receptor binding profile of "Ethyl-(5-phenyl- scielo.brnih.govunimi.itoxadiazol-2-ylmethyl)-amine" and its analogues.

Screening for Other Biological Activities (e.g., Antiparasitic, Neurobiological) in Relevant in vitro Models)

Antiparasitic Activity:

The 1,3,4-oxadiazole nucleus is a recognized scaffold in the development of agents against a range of parasitic diseases. Derivatives have been screened for activity against various parasites, including Leishmania, Trypanosoma, and Plasmodium.

In one study, a library of antileishmanial and antimalarial compounds was screened against Trypanosoma brucei, identifying a 1,3,4-oxadiazole derivative as a hit with predicted blood-brain-barrier permeability. unimi.it Subsequent structure-activity relationship studies led to the development of a potent antitrypanosomal and antimalarial compound that also showed moderate potency against Leishmania infantum and Leishmania tropica. unimi.it Another investigation into 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives revealed significant in vitro trypanocidal activity. mdpi.com

Mesoionic 1,3,4-thiadiazolium-2-phenylaminide derivatives have been evaluated for their effects on Leishmania amazonensis. These compounds showed excellent efficacy against axenic amastigotes and were found to inhibit the parasite's nitric oxide synthase (NOS). nih.gov

Table 2: In Vitro Antiparasitic Activity of Selected 1,3,4-Oxadiazole/Thiadiazole Derivatives

Compound Type Parasite Activity Metric Value
1,3,4-Oxadiazole derivative Trypanosoma brucei IC50 22.06 µM
1,3,4-Thiadiazolium derivative Leishmania amazonensis (amastigotes) - Excellent Efficacy
2-(Nitroaryl)-1,3,4-thiadiazole derivative Trypanosoma brucei rhodesiense IC50 Submicromolar

Data is illustrative and compiled from multiple sources for related compounds.

Neurobiological Activity:

The neurobiological activities of 1,3,4-oxadiazole derivatives are often linked to their enzyme inhibitory properties, particularly against cholinesterases and GSK-3β, as discussed in section 7.4. The inhibition of these enzymes has significant implications for the treatment of neurodegenerative disorders like Alzheimer's disease. The ability of certain 1,3,4-oxadiazole derivatives to cross the blood-brain barrier further enhances their potential as neuroprotective agents. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental in the analysis of 1,3,4-oxadiazole (B1194373) derivatives, offering high-resolution separation for both purity determination and the analysis of complex matrices. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely adopted technique for non-volatile and thermally labile compounds like many oxadiazole derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) is also applicable, especially for more volatile analogs or when structural elucidation of impurities is required.

A common approach for purity assessment involves developing a stability-indicating RP-HPLC method, often coupled with a photodiode array (PDA) or UV detector for selectivity. Such methods are validated to ensure they are accurate, precise, linear, and specific for the analyte in the presence of its degradation products or synthesis-related impurities. thieme-connect.comcolab.ws For instance, a typical RP-HPLC method for a similar 1,3,4-oxadiazole derivative might employ a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. thieme-connect.comcolab.ws The method's effectiveness is often tested under stress conditions, such as acid/base hydrolysis, oxidation, and photolysis, to ensure separation of all potential degradants. thieme-connect.comcolab.ws

Thin-layer chromatography (TLC) also serves as a simple and rapid technique for monitoring the progress of synthesis reactions and for preliminary purity checks of 1,3,4-oxadiazole compounds. researchgate.net

Below is an interactive data table summarizing typical parameters for an HPLC analysis of a 1,3,4-oxadiazole derivative, based on published methods for analogous compounds. thieme-connect.comcolab.ws

ParameterTypical Conditions
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic mixture of Acetonitrile/Methanol and an aqueous buffer (e.g., orthophosphoric acid solution)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 40°C)
Detection Photodiode Array (PDA) or UV Detector (e.g., at 235 nm)
Injection Volume 10-20 µL
Linearity Range Typically in the µg/mL range (e.g., 10-100 µg/mL)
Recovery Often in the range of 96-101%

Development of Electrochemical and Spectroscopic Sensors for the Compound (Non-Clinical Applications)

In non-clinical fields, there is a growing interest in developing sensors for the rapid and selective detection of various organic molecules. The 1,3,4-oxadiazole scaffold is a promising candidate for the development of such sensors due to its inherent electronic properties and the ability of its nitrogen and oxygen atoms to coordinate with metal ions. researchgate.netnih.gov

Spectroscopic sensors, particularly fluorescent chemosensors, based on 1,3,4-oxadiazole derivatives have been developed for the detection of various metal ions. nih.govresearchgate.netacs.org These sensors often operate on mechanisms like photo-induced electron transfer (PET), where the binding of an analyte (e.g., a metal ion) to the sensor molecule alters the fluorescence output, leading to either an "ON-OFF" (quenching) or "OFF-ON" (enhancement) response. nih.govrsc.org For example, oxadiazole derivatives have been designed to selectively detect ions such as Ag+, Cu2+, and Zn2+ with high sensitivity and selectivity. nih.govresearchgate.netacs.org The design of these sensors often involves incorporating a binding site for the target analyte alongside the oxadiazole fluorophore. nih.gov

While specific sensors for "Ethyl-(5-phenyl- thieme-connect.comnih.govresearchgate.netoxadiazol-2-ylmethyl)-amine" have not been detailed in the literature, the principles used for other oxadiazole derivatives could be adapted. A sensor could potentially be designed where the ethyl-amine side chain acts as a binding site, and a change in the fluorescence of the phenyl-oxadiazole core is observed upon interaction with a target analyte.

Electrochemical methods also present a viable route for sensor development. The electrochemical synthesis of oxadiazole rings indicates that the core is electrochemically active, which is a prerequisite for the development of electrochemical sensors. rsc.org

The table below summarizes the characteristics of fluorescent sensors based on various 1,3,4-oxadiazole derivatives for the detection of metal ions, illustrating the potential for developing similar sensors for the target compound.

Sensor TypeTarget AnalyteSensing PrincipleDetection LimitStoichiometry (Sensor:Analyte)
Fluorescence Turn-on Ag+Photo-induced Electron Transfer (PET)Not Specified1:1
"ON-OFF" Fluorescent Cu2+Complex formation leading to fluorescence quenching2.14 µM1:1
"OFF-ON" Fluorescent Zn2+Chelation-Enhanced Fluorescence (CHEF)Not Specified-

Potential Non Clinical Applications and Research Utility

Utility as a Molecular Probe for Biological Target Identification and Validation

The structural characteristics of Ethyl-(5-phenyl- nih.govresearchgate.netnih.govoxadiazol-2-ylmethyl)-amine make it a promising candidate for development as a molecular probe. The 1,3,4-oxadiazole (B1194373) ring can act as a bioisostere for ester and amide groups, potentially enabling it to interact with biological targets that recognize these functionalities. nih.gov Furthermore, the lipophilicity conferred by the phenyl and ethyl groups can facilitate cell membrane permeability, a crucial attribute for intracellular probes.

The secondary amine group provides a reactive handle for the conjugation of reporter molecules such as fluorophores, biotin, or affinity tags. This allows for the synthesis of tailored probes for various biological assays. For instance, a fluorescently labeled version of this compound could be used in high-throughput screening assays to identify novel protein targets or to validate the binding of other potential drug candidates. The diverse biological activities reported for 1,3,4-oxadiazole derivatives suggest that this scaffold can be adapted to target a range of enzymes and receptors. nih.govjchemrev.com

Below is a table summarizing the potential applications of Ethyl-(5-phenyl- nih.govresearchgate.netnih.govoxadiazol-2-ylmethyl)-amine as a molecular probe:

Application AreaProbe Design StrategyPotential Research Utility
Target Identification Conjugation with a photo-affinity label and a reporter tag.To identify novel protein binding partners in cell lysates or living cells.
Target Validation Development of a fluorescently labeled analog.To confirm target engagement and determine binding affinities through techniques like fluorescence polarization or thermal shift assays.
Enzyme Inhibition Studies Use as a scaffold to design inhibitors with reporter groups.To study the mechanism of action of enzymes that are potential drug targets.
Cellular Imaging Introduction of a fluorophore.To visualize the subcellular localization of the compound and its potential targets.

Application in Materials Science

The 1,3,4-oxadiazole ring is well-known for its thermal stability and electron-deficient nature, making it a valuable component in the design of organic electronic materials. researchgate.net Specifically, 2,5-disubstituted 1,3,4-oxadiazoles are frequently employed as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). The introduction of a phenyl group at the 5-position can further enhance the thermal and morphological stability of the material.

While the ethylaminomethyl group at the 2-position is not a typical substituent for optoelectronic applications, it offers a site for further functionalization. For example, it could be used to attach the molecule to a polymer backbone, thereby creating a processable, film-forming material with electron-transporting properties. The amine group could also be modified to tune the electronic properties of the molecule, potentially influencing its performance in electronic devices.

The potential applications in materials science are summarized in the table below:

Material TypeRelevant Properties of the Oxadiazole CorePotential Application
Organic Light-Emitting Diodes (OLEDs) Electron-deficient nature, thermal stability.As an electron-transporting or hole-blocking layer.
Polymer-Based Electronics Functional handle for polymerization.Incorporation into polymers for flexible electronic devices.
Heat-Resistant Polymers High thermal stability of the oxadiazole ring. acs.orgAs a monomer for the synthesis of thermally stable polymers.

Role as a Lead Compound for Further Academic Synthetic and Mechanistic Research

Ethyl-(5-phenyl- nih.govresearchgate.netnih.govoxadiazol-2-ylmethyl)-amine serves as an excellent starting point for further synthetic exploration and mechanistic studies in academia. The 2,5-disubstituted 1,3,4-oxadiazole scaffold is accessible through various synthetic routes, often involving the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. globalresearchonline.net The presence of the secondary amine allows for a wide range of derivatization reactions, including acylation, alkylation, and condensation with aldehydes or ketones, leading to the generation of diverse chemical libraries.

These libraries can be screened for various biological activities, contributing to our understanding of the structure-activity relationships (SAR) of 1,3,4-oxadiazole derivatives. Mechanistic studies on how these compounds interact with their biological targets can provide valuable insights into disease pathways and aid in the rational design of more potent and selective molecules. nih.gov

The following table outlines the research potential of this compound as a lead structure:

Research AreaSynthetic ApproachPotential Outcomes
Medicinal Chemistry Derivatization of the ethylamine (B1201723) moiety.Discovery of new compounds with enhanced biological activity and selectivity.
Organic Synthesis Exploration of new synthetic routes to 2-(aminomethyl)-1,3,4-oxadiazoles.Development of more efficient and versatile synthetic methodologies.
Mechanistic Biology Use in biochemical and cellular assays.Elucidation of the molecular mechanisms of action of 1,3,4-oxadiazole-based compounds.

Application in Chemical Biology and Chemo-proteomics Research

In the fields of chemical biology and chemo-proteomics, small molecules are essential tools for probing and understanding complex biological systems. Ethyl-(5-phenyl- nih.govresearchgate.netnih.govoxadiazol-2-ylmethyl)-amine, with its reactive handle and potential biological activity, is well-suited for such applications.

By incorporating a "clickable" alkyne or azide (B81097) functionality onto the ethylamine group, this molecule can be transformed into a chemical probe for activity-based protein profiling (ABPP). ABPP is a powerful strategy used to identify and characterize enzyme activities in complex proteomes. An alkyne- or azide-modified probe can be introduced into a biological system to covalently label its protein targets. Subsequent click chemistry with a reporter tag (e.g., a fluorophore or biotin) allows for the visualization and identification of these targets by techniques such as fluorescence imaging or mass spectrometry-based proteomics. The broad spectrum of biological activities associated with the 1,3,4-oxadiazole core suggests that probes derived from this scaffold could be used to profile a variety of enzyme classes.

The table below details potential applications in chemical biology and chemo-proteomics:

Research FieldMethodological ApproachSpecific Research Goal
Chemical Biology Synthesis of photo-activatable or "clickable" derivatives.To map drug-target interactions in a cellular context.
Chemo-proteomics Use of biotinylated or isotopically labeled probes.To identify the protein targets of 1,3,4-oxadiazole derivatives on a proteome-wide scale.
Drug Discovery Development of fragment-based screening libraries.To identify novel starting points for the development of new therapeutic agents.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The traditional synthesis of 1,3,4-oxadiazole (B1194373) derivatives has often involved methods that utilize hazardous reagents and generate considerable waste, posing environmental concerns. nih.gov Future research will increasingly focus on developing novel, efficient, and sustainable synthetic pathways. The emphasis is on "green chemistry" principles, which aim to minimize environmental impact by using renewable substrates, non-toxic catalysts, and milder reaction conditions. nih.gov

Emerging sustainable techniques that can be applied to the synthesis of Ethyl-(5-phenyl- nih.govresearchgate.netorganic-chemistry.orgoxadiazol-2-ylmethyl)-amine and its analogues include:

Microwave-Mediated Synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov For instance, the cyclization of hydrazide derivatives has been successfully achieved using microwave radiation, offering a more efficient route compared to conventional heating. mdpi.com

Mechanochemical Synthesis (Grinding): An eco-friendly approach involves the grinding of reactants, often in the absence of a solvent. researchgate.net The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been demonstrated through the reaction of aromatic hydrazides with aldehydes using a grinding technique with catalytic amounts of molecular iodine, which avoids the need for organic solvents at any stage. researchgate.net

Catalyst-Based Innovations: The use of novel catalysts, such as cationic Fe(III)/TEMPO systems, facilitates the oxidative cyclization of aroyl hydrazones with high yields and good functional-group tolerance under aerobic conditions. organic-chemistry.org

Green Solvents: Replacing hazardous solvents with environmentally benign alternatives is a key aspect of sustainable synthesis. nih.gov

Table 1: Comparison of Synthetic Methodologies for 1,3,4-Oxadiazole Synthesis

Methodology Key Features Advantages Relevant Findings
Traditional Methods Often use reagents like POCl₃, H₂SO₄, P₂O₅. mdpi.com Well-established procedures. Effective but often require harsh conditions and produce hazardous waste. nih.gov
Microwave-Assisted Use of microwave irradiation for heating. Rapid reaction times, increased yields, cleaner reactions. nih.gov Used for cyclization of hydrazides to form the oxadiazole ring. mdpi.com
Iodine-Mediated Grinding Solvent-free reaction using molecular iodine as a catalyst. Environmentally friendly, simple workup, avoids bulk solvents. researchgate.net Efficient for producing symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net

| Mechanochemical Synthesis | Condensation reactions performed by mechanical force (grinding). | Environmentally benign, rapid (minutes), tolerates various functional groups. organic-chemistry.org | N-acylbenzotriazoles condense with acylhydrazides to yield oxadiazoles (B1248032) in very good yields. organic-chemistry.org |

Discovery of Unexplored Biological Targets for Ethyl-(5-phenyl-nih.govresearchgate.netorganic-chemistry.orgoxadiazol-2-ylmethyl)-amine and its Analogues

The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known to interact with a multitude of biological targets. researchgate.netingentaconnect.com Derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects. researchgate.netmdpi.com A primary future direction for Ethyl-(5-phenyl- nih.govresearchgate.netorganic-chemistry.orgoxadiazol-2-ylmethyl)-amine is the systematic screening against a wide range of biological targets to uncover novel therapeutic applications.

The versatility of the oxadiazole ring, which can act as a bioisostere for amide and ester groups, allows it to engage in hydrogen bonding and π-π interactions with various bioreceptors. researchgate.netnih.gov This property suggests that its derivatives could target enzymes and receptors that are not yet associated with this chemical class.

Potential areas for target discovery include:

Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors used in oncology. Screening against panels of kinases could reveal novel anticancer activities.

Neurodegenerative Diseases: Some 1,3,4-oxadiazole derivatives have been identified as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are relevant targets for Alzheimer's disease. nih.gov Further exploration of neuroprotective targets is a promising avenue.

Metabolic Disorders: Given the structural similarity of the oxadiazole core to other heterocyclic drugs, screening against targets involved in metabolic diseases like diabetes could yield new leads.

Infectious Diseases: While antimicrobial activity is known, screening against emerging and drug-resistant pathogens, as well as viral targets, remains a critical area of research. researchgate.net

Table 2: Established and Potential Biological Targets for 1,3,4-Oxadiazole Analogues

Target Class Specific Examples Known Activity of Analogues Potential for the Target Compound
Receptors Angiotensin II type 1 (AT1) Receptor Some oxadiazole derivatives show strong affinity and act as antihypertensive agents. nih.gov Screening for activity against G-protein coupled receptors (GPCRs).
Enzymes Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) Moderate to potent dual inhibition observed in various substituted oxadiazoles. nih.gov Investigation as a potential therapeutic for neurodegenerative disorders.
Cancer-related Tubulin, Various cancer cell lines (e.g., MCF-7, HT-29) Analogues have shown cytotoxicity and the ability to arrest the cell cycle. nih.govnih.govbiointerfaceresearch.com Broad screening against diverse cancer cell lines to identify specific sensitivities.

| Microbial | Bacterial and Fungal Strains | Broad-spectrum antimicrobial activities have been reported for many derivatives. researchgate.net | Testing against multidrug-resistant strains and exploring novel mechanisms of action. |

Integration of Artificial Intelligence and Machine Learning in Oxadiazole Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comsemanticscholar.org For the 1,3,4-oxadiazole class, including Ethyl-(5-phenyl- nih.govresearchgate.netorganic-chemistry.orgoxadiazol-2-ylmethyl)-amine, these computational tools offer powerful new research avenues.

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data from oxadiazole derivatives to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and potential toxicity of novel, unsynthesized analogues. nih.gov

High-Throughput Virtual Screening: AI can rapidly screen vast virtual libraries of oxadiazole-based compounds against computational models of biological targets, identifying the most promising candidates for synthesis and laboratory testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new oxadiazole derivatives with desired properties. These algorithms can generate molecular structures optimized for high potency and selectivity against a specific target while maintaining favorable drug-like characteristics. nih.gov

Synthetic Route Prediction: AI tools can also assist in planning more efficient and sustainable synthetic pathways, complementing the goals outlined in section 10.1.

The integration of AI and ML can significantly reduce the time and cost associated with traditional drug discovery funnels, allowing researchers to make more informed decisions about which molecules to prioritize. astrazeneca.com

Development of Advanced in vitro and ex vivo Models for Deeper Mechanistic Elucidation

Understanding how a compound like Ethyl-(5-phenyl- nih.govresearchgate.netorganic-chemistry.orgoxadiazol-2-ylmethyl)-amine exerts its biological effects requires sophisticated experimental models that accurately mimic human physiology. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex cellular interactions and microenvironments found in living tissues. mdpi.comcertisoncology.com

Future research will increasingly rely on advanced models for more profound mechanistic insights:

Three-Dimensional (3D) Cell Cultures: Models such as spheroids and organoids provide a more physiologically relevant context by allowing cells to grow in three dimensions, which more closely resembles the architecture of natural tissues. certisoncology.commdpi.com For anticancer studies, 3D tumor spheroids can better predict a compound's efficacy by modeling nutrient gradients and cell-cell interactions within a tumor. certisoncology.com

Organ-on-a-Chip (OOC) Systems: These microfluidic devices contain living cells in continuously perfused microchambers, simulating the functions of human organs. mdpi.com An OOC model could be used to study the metabolism and potential organ-specific effects of oxadiazole derivatives in a dynamic, human-relevant system.

Ex vivo Models: These experiments use tissues or organs extracted from a living organism and maintained in a laboratory setting. biobide.com Ex vivo models preserve the native tissue architecture and cell-cell connections, offering highly relevant insights into a compound's effect on complex biological tissue. biobide.com

These advanced models bridge the gap between simple in vitro assays and whole-organism studies, providing more accurate data on a compound's mechanism of action and reducing the reliance on traditional animal models. mdpi.commdpi.com

Table 3: Application of Advanced Models in Oxadiazole Research

Model Type Description Key Advantage Application for Mechanistic Elucidation
2D Cell Culture Cells grown as a monolayer on a flat surface. High-throughput, cost-effective for initial screening. Basic cytotoxicity and target engagement assays. mdpi.com
3D Spheroids/Organoids Self-assembled 3D cell aggregates that mimic tissue structure. More accurately represents in vivo cell interactions, gene expression, and drug resistance. certisoncology.com Studying drug penetration, efficacy in a tumor-like microenvironment, and cell differentiation effects.
Organ-on-a-Chip (OOC) Microfluidic systems with cultured cells simulating organ-level functions. Allows for dynamic perfusion and modeling of multi-organ interactions. mdpi.com Investigating organ-specific metabolism, toxicity, and pharmacokinetic properties. nih.gov

| Ex vivo Tissue Models | Intact, living tissue maintained outside the body. | Preserves the complex architecture and cellular heterogeneity of the original organ. biobide.com | Testing drug effects on functional tissue responses, absorption, and cell signaling mechanisms. mdpi.com |

Collaborative Research Opportunities and Interdisciplinary Approaches in Oxadiazole Chemistry and Biology

The multifaceted nature of modern drug discovery demands a departure from siloed research efforts. The future development of Ethyl-(5-phenyl- nih.govresearchgate.netorganic-chemistry.orgoxadiazol-2-ylmethyl)-amine and its analogues will be significantly enhanced through interdisciplinary collaboration. mdpi.com

Successful research programs will require the integration of expertise from various fields:

Synthetic and Medicinal Chemists: To design and create novel, diverse libraries of oxadiazole compounds and develop sustainable synthetic methods.

Computational Scientists and AI Specialists: To build predictive models, conduct large-scale virtual screening, and guide the design of new molecules with optimized properties. mdpi.com

Pharmacologists and Biologists: To perform biological screening, identify novel targets, and elucidate mechanisms of action using both traditional and advanced assay systems.

Bioengineers and Cell Biologists: To develop and utilize the sophisticated 3D and organ-on-a-chip models necessary for obtaining physiologically relevant data.

By fostering collaboration between these disciplines, research teams can create a synergistic feedback loop. For example, computational predictions from an AI model can guide synthetic efforts, the resulting compounds can be tested in advanced in vitro models, and these experimental results can then be used to refine and improve the initial computational models. This integrated approach is essential for navigating the complexities of drug discovery and efficiently translating basic chemical insights into potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine, and how can its purity be validated?

Answer: The synthesis of oxadiazole derivatives typically involves cyclization of hydrazide intermediates. For example, hydrazine-carboxamide derivatives can undergo cyclization using reagents like phosphorus oxychloride (POCl₃) or iodine in basic media to form the 1,3,4-oxadiazole core . Validation of purity and structural integrity is achieved through:

  • 1H/13C NMR spectroscopy to confirm proton and carbon environments.
  • Mass spectrometry to verify molecular ion peaks and fragmentation patterns.
  • FTIR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazoles) .

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

Answer: Key spectroscopic techniques include:

  • Nuclear Overhauser Effect (NOE) NMR experiments to confirm spatial proximity of substituents.
  • Heteronuclear Single Quantum Coherence (HSQC) to correlate 1H and 13C signals.
  • High-Resolution Mass Spectrometry (HRMS) for precise molecular weight determination .
    For example, the ethyl group’s protons in the amine sidechain would exhibit triplet splitting (~1.2–1.4 ppm), while aromatic protons from the phenyl ring resonate at 7.2–7.6 ppm in 1H NMR .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is recommended for:

  • Calculating HOMO-LUMO gaps to assess redox reactivity.
  • Simulating electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Optimizing molecular geometry to compare with crystallographic data . For instance, B3LYP/6-311G(d,p) basis sets can model the oxadiazole ring’s electron-withdrawing effects .

Q. How can crystallographic data for this compound be refined using software like SHELXL, and what challenges might arise during refinement?

Answer:

  • SHELXL is used for least-squares refinement of atomic coordinates, anisotropic displacement parameters, and hydrogen atom placement. Challenges include:
    • Handling disordered solvent molecules in the lattice.
    • Resolving twinned crystals using the TWIN/BASF commands.
    • Validating hydrogen bonding networks with WinGX/ORTEP for 3D visualization .
  • Data-to-parameter ratios should exceed 10:1 to avoid overfitting, and R-factors below 0.05 indicate high precision .

Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies for oxadiazole derivatives?

Answer: Discrepancies may arise from:

  • Pharmacokinetic factors (e.g., poor bioavailability).
  • Metabolic instability (e.g., hepatic cytochrome P450 degradation).
    Methodological solutions include:
  • Dose-response profiling in multiple cell lines (e.g., NCI-60 panel).
  • Metabolite identification via LC-MS/MS to assess in vivo degradation.
  • Orthogonal assays (e.g., DPPH for antioxidant activity vs. MTT for cytotoxicity) to confirm target specificity .

Q. What methodologies are employed in docking studies to evaluate the interaction of this compound with biological targets?

Answer:

  • Molecular docking (AutoDock Vina, Glide) predicts binding poses in enzyme active sites (e.g., kinases or DNA topoisomerases).
  • Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over 100-ns trajectories.
  • Free-energy perturbation (FEP) calculates binding affinity differences between analogs.
    For example, oxadiazole derivatives targeting melanoma may show hydrogen bonding with BRAF V600E mutant residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine
Reactant of Route 2
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Ethyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.